1-(2,3-dichlorophenyl)-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dichlorophenyl)piperazine (also known as 2,3-DCPP) is a chemical compound from the phenylpiperazine family . It is both a precursor in the synthesis of aripiprazole and one of its metabolites . It is unclear whether 2,3-DCPP is pharmacologically active as a serotonin receptor agonist .
Synthesis Analysis
A preparation method of 1-(2,3-dichlorophenyl)piperazine hydrochloride involves carrying out a cyclization reaction with 2,3-dichloroaniline as a raw material with bis(2-chloroethyl) amine hydrochloride . The charging temperature is 90-120°C, and the reaction temperature is 120-220°C .Molecular Structure Analysis
The molecular formula for 1-(2,3-Dichlorophenyl)piperazine hydrochloride is C10H12Cl2N2 · HCl . The molecular weight is 267.58 .Chemical Reactions Analysis
The synthesis of piperazine derivatives, such as 1-(2,3-dichlorophenyl)piperazine, involves methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Organic Synthesis and Catalysis
- Innovations in Synthesis Techniques : A study demonstrated the acid-catalyzed ring closures and transformations of certain carbaldehydes, leading to the formation of various complex structures, including dihydrochromeno[3,2-b]azet-2(1H)-ones. This research underlines the versatility of carbaldehyde derivatives in facilitating the synthesis of complex organic compounds (Bertha et al., 1998).
- Supramolecular Chemistry Applications : Another study explored the use of a carbaldehyde derivative as a ligand for coordinating paramagnetic transition metal ions, resulting in the creation of a new cluster that exhibits single-molecule magnetic behavior (Giannopoulos et al., 2014). This highlights the potential for carbaldehyde derivatives in the development of advanced magnetic materials.
Medicinal Chemistry and Pharmacology
- Drug Design and Synthesis : Research into the design and synthesis of new compounds starting from carbaldehyde derivatives has been shown to meet structural prerequisites required for anticonvulsant and analgesic activities. The study emphasizes the role of carbaldehyde derivatives in the development of novel therapeutic agents (Viveka et al., 2015).
Materials Science
- Development of Heterocyclic Compounds : A study on the synthesis of 3-fluoropyrroles from carbaldehyde derivatives showcases an innovative approach toward the creation of fluorinated pyrroles, which are valuable in various applications, including organic electronics and as intermediates in pharmaceutical synthesis (Surmont et al., 2009).
Mechanism of Action
Target of Action
The compound 1-(2,3-dichlorophenyl)-1H-pyrrole-2-carbaldehyde is structurally similar to the compound 2,3-Dichlorophenylpiperazine , which is a precursor in the synthesis of aripiprazole . Aripiprazole is known to act on dopamine D2 and D3 receptors . Therefore, it is plausible that this compound may also interact with these receptors.
Mode of Action
Based on its structural similarity to 2,3-dichlorophenylpiperazine, it is possible that it acts by inhibiting sodium currents by selective binding to the inactive sodium channel, suppressing the release of the excitatory amino acid, glutamate .
Pharmacokinetics
Similar compounds like aripiprazole are known to have good bioavailability and are metabolized primarily in the liver .
Safety and Hazards
Properties
IUPAC Name |
1-(2,3-dichlorophenyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-9-4-1-5-10(11(9)13)14-6-2-3-8(14)7-15/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQOAMAPQFMPQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C=CC=C2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.